4-[3-(4-Chlorobenzenesulfonyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one
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Description
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For instance, the chlorobenzenesulfonyl group might undergo nucleophilic substitution reactions . The propanoyl group could potentially participate in various reactions involving the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzenesulfonyl group could potentially increase the compound’s polarity and influence its solubility in various solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
Quinoxaline derivatives have been synthesized with the aim of optimizing antimicrobial activity. One study involved the synthesis of various quinoxaline derivatives by replacing a C2 chlorine with an ether linkage attached to a benzene ring, which then reacted to yield new Schiff bases containing quinoxaline moieties. These compounds were evaluated for their antimicrobial efficacy, demonstrating the potential of quinoxaline derivatives in developing new antimicrobial agents (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).
Antitumor Applications
Another study described the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, identified as a new class of antitumor agents. The synthesized compounds showed potent in vitro antitumor activity, with several derivatives being more efficacious than the reference drug Doxorubicin, highlighting the therapeutic potential of quinoxaline derivatives in cancer treatment (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).
Antimalarial and Antiproliferative Activity
Cholic acid-derived 1,2,4,5-tetraoxanes, including derivatives with quinoxaline-related structures, have been investigated for their antimalarial and antiproliferative activity. The study found that certain derivatives exhibited significant activity against Plasmodium falciparum strains and human cancer cell lines, suggesting the utility of these compounds in antimalarial and anticancer applications (Opsenica, Pocsfalvi, Juranić, Tinant, Declercq, Kyle, Milhous, & Šolaja, 2000).
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonylpropanoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c18-12-5-7-13(8-6-12)25(23,24)10-9-17(22)20-11-16(21)19-14-3-1-2-4-15(14)20/h1-8H,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOVTTLEVTZPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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